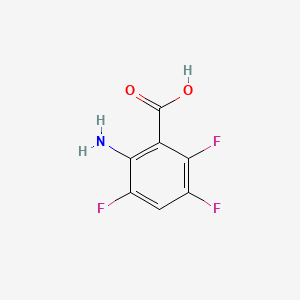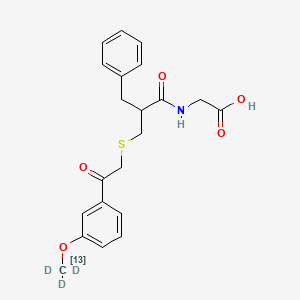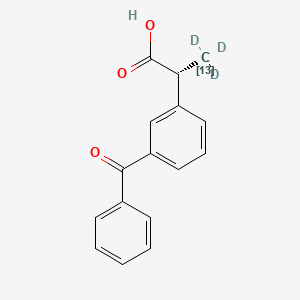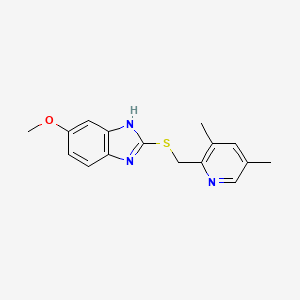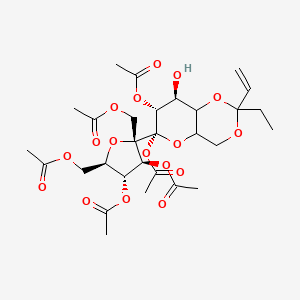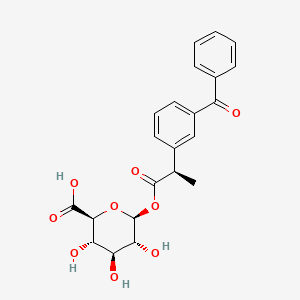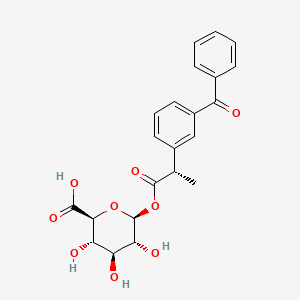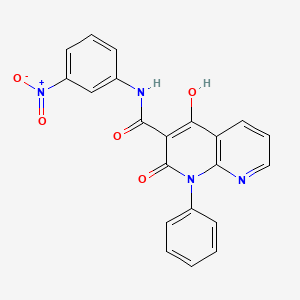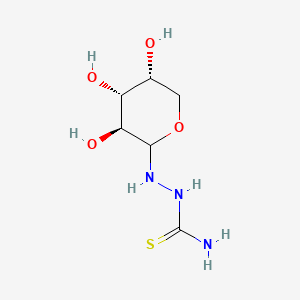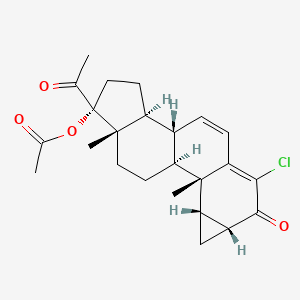
6-Deschloro-4-chloro Cyproterone Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deschloro-4-chloro Cyproterone Acetate, also known as Cyproterone Impurities, is a chemical compound with the CAS Registry# 23814-68-8 . It is not a hazardous compound .
Molecular Structure Analysis
The molecular formula of 6-Deschloro-4-chloro Cyproterone Acetate is C24H29ClO4 . The IUPAC name is (1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl acetate .Wissenschaftliche Forschungsanwendungen
Pharmacological Actions and Therapeutic Efficacy
Cyproterone acetate (CPA) is known for its antiandrogenic properties, effectively inhibiting the action of adrenal and testicular androgens on prostate cells. It exhibits progestogenic activity, leading to a reduction in testicular secretion of androgens. The drug has shown efficacy in prostate cancer treatment, particularly as a monotherapy for patients where orchiectomy is not an option. Furthermore, CPA can be combined with surgical or gonadotrophin-releasing hormone (GnRH) agonist-mediated castration to target adrenal androgens. While the combination therapy's effectiveness in prolonging survival is still under investigation, CPA is recognized for preventing disease exacerbation during initial GnRH agonist treatment and reducing hot flushes associated with castration methods (Barradell & Faulds, 1994).
Cardiovascular Tolerance
Cyproterone acetate's cardiovascular safety has been scrutinized, with metabolic studies indicating no adverse effects on lipid profiles and clotting parameters, key cardiovascular risk factors. Clinical trials have demonstrated CPA's cardiovascular safety profile to be superior to that of diethylstilboestrol, with adverse effects occurring in less than 5% of cases. This safety profile is supported by a breadth of studies, suggesting a comparable incidence of cardiovascular complications to other treatment modalities for prostate cancer, including orchidectomy and LHRH agonists (Hermabessiere, 1992).
Effects on Male Reproductive System
Research comparing CPA with flutamide and megestrol acetate on male rats' reproductive organs highlights CPA's potent inhibitory effects on the prostate and seminal vesicle. The study underscores CPA's inability to stimulate proliferation or restore function in the involuted rat prostate, along with its glucocorticoid-like activity indicated by adrenal weight reduction. These findings provide insight into CPA's antiandrogenic and potential glucocorticoid-like activities, though their clinical relevance to prostate cancer treatment remains to be fully understood (El Etreby et al., 1987).
Treatment of Deviant Sexual Behavior
CPA, along with medroxyprogesterone acetate (MPA), has been reviewed for its role in treating deviant male hypersexuality, including in individuals with mental retardation. Clinical observations suggest both drugs, considered approximately equipotent, can effectively suppress libido and sexual arousal in men. Their use, particularly in conjunction with psychotherapy, may benefit certain sex offenders. However, the need for more controlled trials to validate these findings is emphasized (Cooper, 1986).
Wirkmechanismus
While specific information on the mechanism of action of 6-Deschloro-4-chloro Cyproterone Acetate is not available, Cyproterone Acetate, a related compound, is known to suppress the actions of testosterone and its metabolite dihydrotestosterone on tissues. It acts by blocking androgen receptors which prevents androgens from binding to them and suppresses luteinizing hormone (which in turn reduces testosterone levels) .
Eigenschaften
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBISXESKUWMN-HHRTUPDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747506 |
Source


|
| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deschloro-4-chloro Cyproterone Acetate | |
CAS RN |
23814-68-8 |
Source


|
| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

